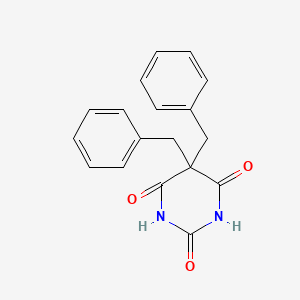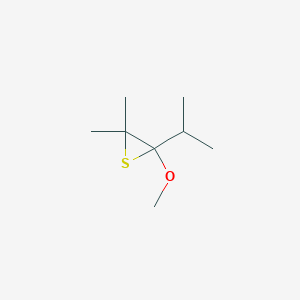
Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate is a chemical compound with the molecular formula C8H12Cl3NO4 and a molecular weight of 292.54 g/mol. It is characterized by the presence of an ester group, a ketone group, and a hydroxylamine group, making it a versatile compound in various chemical reactions .
準備方法
The synthesis of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .
類似化合物との比較
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate can be compared with similar compounds such as:
Ethyl 2-acetyl-4,4,4-trichloro-3-aminobutanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 2-acetyl-4,4,4-trichloro-3-hydroxybutanoate: Lacks the amino group, affecting its biological activity.
特性
CAS番号 |
7500-71-2 |
|---|---|
分子式 |
C8H12Cl3NO4 |
分子量 |
292.5 g/mol |
IUPAC名 |
ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate |
InChI |
InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3 |
InChIキー |
CRLPWIDAZYJYNA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




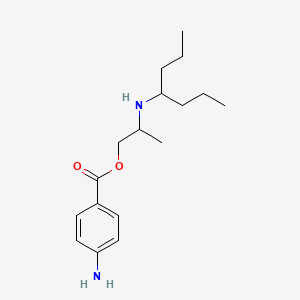
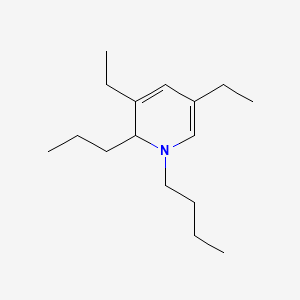
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
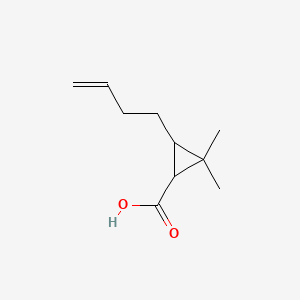

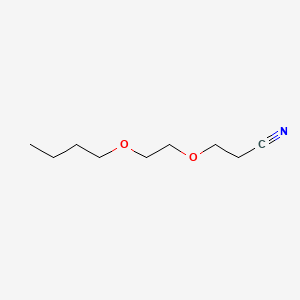
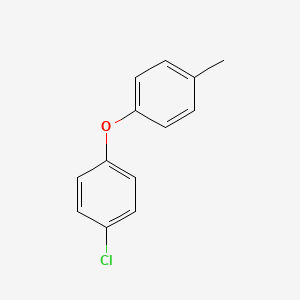
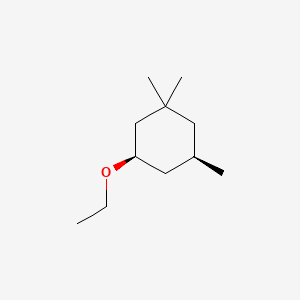

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
